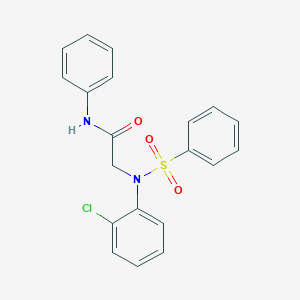
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
作用機序
CGP 48664 acts as a glycine receptor antagonist, blocking the activity of glycine receptors in the brain and spinal cord. This results in a reduction in the excitability of neurons, leading to a decrease in the transmission of pain signals and a reduction in seizures.
Biochemical and Physiological Effects
CGP 48664 has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of neurons in the brain and spinal cord, leading to a reduction in the transmission of pain signals. It has also been found to have anxiolytic effects, reducing anxiety levels in animal models.
実験室実験の利点と制限
CGP 48664 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize in the lab. However, its use is limited by its low solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several potential future directions for research on CGP 48664. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential use as an anesthetic agent, which could have advantages over traditional anesthetics. Finally, further research is needed to fully understand the biochemical and physiological effects of CGP 48664 and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of CGP 48664 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with aniline to form N-(2-chlorophenyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-phenylsulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form CGP 48664.
科学的研究の応用
CGP 48664 has been extensively studied in scientific research for its potential applications in the treatment of various neurological disorders. It has been found to have potential therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety disorders. It has also been studied for its potential use as an anesthetic agent.
特性
製品名 |
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
分子式 |
C20H17ClN2O3S |
分子量 |
400.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-phenylacetamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24) |
InChIキー |
PTVNTHIVCQGMRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)

![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)

![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)